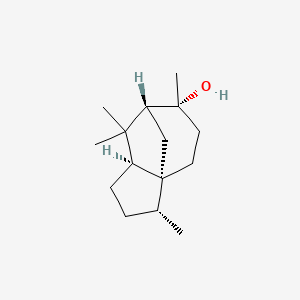
Latamoxef sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Moxalactam (sodium salt) is a beta-lactam antibiotic that belongs to the oxacephem class. It is structurally related to cephalosporins, with the key difference being the replacement of the sulfur atom in the 7-aminocephalosporanic acid portion of the molecule with an oxygen atom. This modification grants moxalactam unique properties, particularly in its antibacterial activity spectrum .
準備方法
Synthetic Routes and Reaction Conditions: Moxalactam is synthesized through a series of chemical reactions starting from 7-aminocephalosporanic acid. The process involves the introduction of a methoxy group at the 7-position and a tetrazole ring at the 3-position. The final product is then converted to its sodium salt form for stability and solubility.
Industrial Production Methods: Industrial production of moxalactam involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Fermentation: Production of the precursor 7-aminocephalosporanic acid through microbial fermentation.
Chemical Modification: Introduction of functional groups through controlled chemical reactions.
Purification: Multiple stages of purification to remove impurities and achieve pharmaceutical-grade quality.
化学反応の分析
反応の種類: モクサラクタムは、以下を含むさまざまな化学反応を起こします。
加水分解: β-ラクタム環は、β-ラクタマーゼによって加水分解され、抗生物質の不活性化につながる可能性があります。
酸化と還元: これらの反応は、コア構造に付着している官能基を変え、その活性を変化させる可能性があります。
置換: モクサラクタム分子の官能基は、他の基で置換されて、異なる特性を持つ誘導体を作ることができます。
一般的な試薬と条件:
加水分解: 通常、β-ラクタマーゼ酵素の存在下で発生します。
酸化: 過酸化水素などの酸化剤を使用して行うことができます。
還元: 多くの場合、水素化ホウ素ナトリウムなどの還元剤が含まれます。
主要な生成物:
加水分解生成物: 抗生物質の不活性な形態。
酸化と還元生成物: 抗菌活性が変化している可能性のある修飾された誘導体。
4. 科学研究における用途
モクサラクタムは、以下を含む科学研究において幅広い用途があります。
化学: β-ラクタム化学とβ-ラクタマーゼ酵素のメカニズムを研究するためのモデル化合物として使用されます。
生物学: 細菌細胞壁合成への影響と細菌酵素との相互作用について調査されています。
医学: 特に他の抗生物質に耐性のあるグラム陰性菌によって引き起こされる感染症を治療する可能性を探求しています。
産業: 新しい抗生物質の開発と、細菌耐性メカニズムの研究に使用されます。
科学的研究の応用
Moxalactam has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study beta-lactam chemistry and the mechanisms of beta-lactamase enzymes.
Biology: Investigated for its effects on bacterial cell wall synthesis and its interactions with bacterial enzymes.
Medicine: Explored for its potential to treat infections caused by Gram-negative bacteria, particularly those resistant to other antibiotics.
Industry: Utilized in the development of new antibiotics and in the study of bacterial resistance mechanisms.
作用機序
モクサラクタムは、細菌細胞壁合成を阻害することで、抗菌効果を発揮します。それは細菌細胞膜上のペニシリン結合タンパク質(PBP)に結合し、細胞壁の完全性に不可欠なペプチドグリカン鎖の架橋を阻止します。 これは、細胞壁の弱体化につながり、最終的に細菌細胞の溶解と死をもたらします .
類似化合物:
セフォタキシム: 同様の活性スペクトルを持つ別のβ-ラクタム系抗生物質ですが、β-ラクタマーゼに対する耐性において異なります。
セフトリアキソン: 長い半減期と広範囲な活性が知られていますが、モクサラクタムと比較して特定のグラム陰性菌に対しては効果が低いです。
セフロキシム: 幅広い細菌に効果的ですが、耐性プロファイルが異なります。
モクサラクタムの独自性: モクサラクタムは、Bacteroides fragilisを含むグラム陰性菌に対する活性の向上と、特定のβ-ラクタマーゼに対する耐性により、独特です。 これは、耐性菌株によって引き起こされる感染症の治療に貴重な選択肢となっています .
類似化合物との比較
Cefotaxime: Another beta-lactam antibiotic with a similar spectrum of activity but differs in its resistance to beta-lactamases.
Ceftriaxone: Known for its long half-life and broad-spectrum activity, but less effective against certain Gram-negative bacteria compared to moxalactam.
Cefuroxime: Effective against a wide range of bacteria but has a different resistance profile.
Uniqueness of Moxalactam: Moxalactam is unique due to its enhanced activity against Gram-negative bacteria, including Bacteroides fragilis, and its resistance to certain beta-lactamases. This makes it a valuable option for treating infections caused by resistant bacterial strains .
特性
IUPAC Name |
disodium;(6R,7R)-7-[[(2R)-2-carboxylato-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O9S.2Na/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9;;/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32);;/q;2*+1/p-2/t12-,18-,20+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIXGZQULWMCLU-GDUWRUPCSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)[C@@H](C4=CC=C(C=C4)O)C(=O)[O-])OC)OC2)C(=O)[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6Na2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64953-12-4 |
Source


|
| Record name | Disodium 7-[[carboxylato(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B7945189.png)
![(1S,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B7945192.png)







![copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B7945238.png)
